![molecular formula C17H19BrN2O B4753622 N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea](/img/structure/B4753622.png)
N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea
Overview
Description
N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea (BMPPU) is a chemical compound that belongs to the class of urea derivatives. It is a potent and selective antagonist of the TRPM8 ion channel, which is involved in the sensation of cold temperature. BMPPU has been extensively studied for its potential use in the treatment of various diseases, including chronic pain, prostate cancer, and migraine headaches.
Mechanism of Action
N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea acts as a selective antagonist of the TRPM8 ion channel, which is involved in the sensation of cold temperature. By blocking the activity of this channel, N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea can reduce the sensation of pain and cold temperature. This mechanism of action makes N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea a promising candidate for the treatment of chronic pain and migraine headaches.
Biochemical and physiological effects:
N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of inflammatory cytokines, which are involved in the development of chronic pain. In addition, N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea has been shown to reduce the activity of the sympathetic nervous system, which is involved in the regulation of blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea has a number of advantages for use in laboratory experiments. It is a highly selective antagonist of the TRPM8 ion channel, which makes it a useful tool for studying the role of this channel in various physiological processes. However, one limitation of N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea is its high cost, which may limit its use in some laboratory settings.
Future Directions
There are a number of future directions for research on N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea. One area of interest is its potential use in the treatment of chronic pain and migraine headaches. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is the potential use of N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea in the treatment of prostate cancer. Studies are currently underway to determine the efficacy of N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea as a therapeutic agent for this disease. Finally, further research is needed to better understand the mechanism of action of N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea and its potential applications in other areas of medicine.
Scientific Research Applications
N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea has been extensively studied for its potential use in the treatment of various diseases. In the field of pain management, N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea has been shown to be effective in reducing chronic pain in animal models. It has also been found to be effective in reducing the frequency and severity of migraine headaches. In addition, N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea has been shown to inhibit the growth of prostate cancer cells, making it a potential therapeutic agent for the treatment of this disease.
properties
IUPAC Name |
1-(2-bromophenyl)-3-(4-phenylbutan-2-yl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c1-13(11-12-14-7-3-2-4-8-14)19-17(21)20-16-10-6-5-9-15(16)18/h2-10,13H,11-12H2,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKHOTHOPJEHFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(4-phenylbutan-2-yl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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